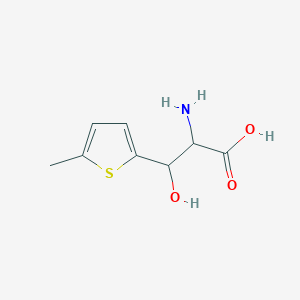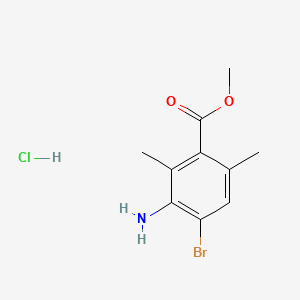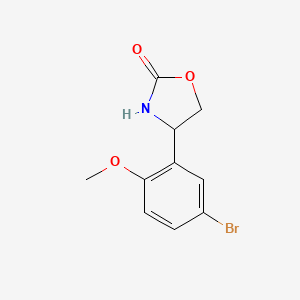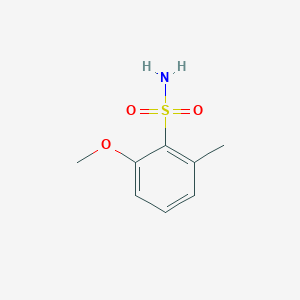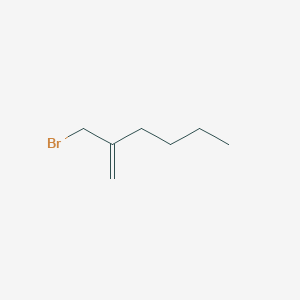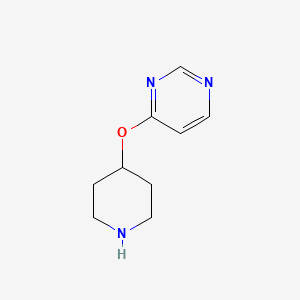
4-(Piperidin-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced or modified by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine-substituted pyrimidines with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(Piperidin-4-yloxy)pyrimidine can be compared with other similar compounds, such as:
4-(Piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-4-yloxy)pyrimidine: Similar structure but with the piperidine moiety attached at a different position on the pyrimidine ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 |
InChI Key |
AQOOEYUGDLSSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)


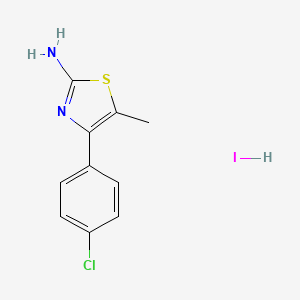
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
